Sapindoside B

Description

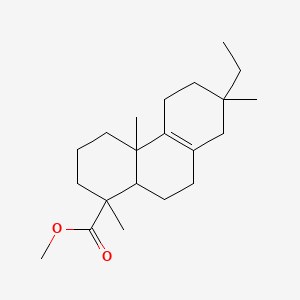

Structure

2D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGSHEHQJJTLLR-FNINEVAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276505 | |

| Record name | Sapindoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30994-75-3, 3582-25-0 | |

| Record name | Sapindoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030994753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapindoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Geological and Paleobotanical Contexts

Detailed Research Findings

A key finding is the detection of Methyl 8-pimaren-18-oate in Cretaceous amber from Myanmar (Burma). researchgate.net Analysis of this ancient resin using thermochemolysis gas chromatography-mass spectrometry revealed its presence alongside other diterpenoids. researchgate.net The chemical profile of the Myanmarese amber, which includes both labdane (B1241275) and abietane (B96969) diterpenoids but lacks phenolic terpenoids, strongly suggests a botanical origin from the Pinaceae (pine) family of conifers. researchgate.net

Pimarane-type diterpenoids are common constituents of resins from conifers and are frequently found in fossilized forms. oup.comusgs.gov The general classes of pimarane and abietane diterpenoids are considered characteristic biomarkers for conifers. oup.com Their presence in geological sediments and ambers helps to trace the existence of these plants through geological time. While abietane-type diterpenoids are widespread among conifer families, the specific assemblage of diterpenoids can sometimes point to a more precise origin. psu.eduscielo.br For instance, the absence of certain compounds like phenolic abietanes in conjunction with the presence of tetracyclic diterpenoids can help differentiate between families like Pinaceae and Araucariaceae. psu.eduplos.org

Pimarane structures have also been identified in marine sediments, originating from fungi, indicating a broader biological source for this class of compounds beyond higher plants. frontiersin.orgmdpi.commdpi.comfigshare.com However, in the context of fossil resins, the primary association remains with coniferous trees. The study of these biomarkers in Cretaceous ambers from various locations provides insights into the flora of that period, with diterpenoids often pointing towards families like Pinaceae, Cupressaceae, Araucariaceae, or the extinct Cheirolepidiaceae. scielo.brresearchgate.netcug.edu.cndiva-portal.org

Table 2: Compound Details

| Compound Name |

|---|

| Methyl 8-pimaren-18-oate |

| Abietic acid |

| Ferruginol |

| Pimaric acid |

| Dehydroabietic acid |

| Callitrisate |

| Phyllocladane |

| Labdane |

| Abietane |

| Rimuane |

| Fichtelite |

| Totarol |

| Sugiol |

Isolation, Extraction, and Analytical Characterization Methodologies

Structural Elucidation and Identification Techniques

The precise structural determination of "Methyl 8-pimaren-18-oate" and related diterpenoids relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups, allowing for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Methyl 8-pimaren-18-oate. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. Subsequently, the separated compound is ionized and fragmented, and the resulting mass-to-charge ratio (m/z) of the fragments is measured by the mass spectrometer.

For Methyl 8-pimaren-18-oate, the mass spectrum shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 318, corresponding to its molecular weight. nih.gov The most abundant fragment ion (top peak) is typically found at m/z 243, with other significant peaks at m/z 303. nih.gov The general fragmentation pattern for pimarane (B1242903) and abietane (B96969) diterpenoids is largely influenced by the location of double bonds and the presence of functional groups. nih.govscispace.comresearchgate.net Common fragmentation pathways for related norpimarane diterpenes include methyl group migration, hydrogen rearrangement, and Retro-Diels-Alder reactions, leading to a series of diagnostic ions. nih.govresearchgate.net

| Ion Type | m/z Value | Relative Abundance |

| Molecular Ion [M]⁺ | 318 | Low |

| [M-CH₃]⁺ | 303 | High |

| Top Peak | 243 | Very High |

| Diagnostic Ion | 133.1012 | Variable |

| Diagnostic Ion | 121.1012 | Variable |

| Diagnostic Ion | 119.0805 | Variable |

| Diagnostic Ion | 107.0855 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Diterpenoid Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are crucial for characterizing pimarane diterpenoids. jchps.com

In the ¹H NMR spectrum of related pimarane diterpenoids, characteristic signals include those for methyl protons, olefinic protons, and a terminal vinyl group, if present. nih.gov For instance, in some pimarane derivatives, methyl proton signals can be observed as singlets, while olefinic protons appear in the downfield region. nih.gov

| Carbon Type | Typical ¹³C Chemical Shift Range (ppm) | Proton Type | Typical ¹H Chemical Shift Range (ppm) |

| C=O (Ester) | ~170-180 | - | - |

| Olefinic C | ~100-150 | Olefinic H | ~5.0-7.5 |

| Quaternary C | ~30-50 | - | - |

| Methine CH | ~40-60 | Methine H | ~1.0-2.5 |

| Methylene CH₂ | ~20-40 | Methylene H | ~1.0-2.0 |

| Methyl CH₃ | ~15-30 | Methyl H | ~0.8-1.5 |

Infrared (IR) Spectroscopy for Related Diterpenoids

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For diterpenoids like Methyl 8-pimaren-18-oate, the IR spectrum provides valuable information about the presence of carbonyl groups, double bonds, and C-H bonds.

The presence of the methyl ester group in Methyl 8-pimaren-18-oate would be indicated by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester would also be visible. The double bond within the pimarane skeleton would show a C=C stretching absorption around 1640-1680 cm⁻¹. Additionally, the spectrum will display characteristic C-H stretching and bending vibrations for the alkane backbone of the molecule. lumenlearning.comlibretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| C=O (Ester) | 1735-1750 | Stretch |

| C=C (Alkene) | 1640-1680 | Stretch |

| C-H (sp³) | 2850-3000 | Stretch |

| C-H (sp²) | 3000-3100 | Stretch |

| C-O (Ester) | 1000-1300 | Stretch |

Mass Spectrometry (MS) Applications in Diterpenoid Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. jchps.com High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.netnih.govnih.gov

The fragmentation patterns observed in the mass spectrum offer clues to the structure of the molecule. libretexts.org For pimarane diterpenoids, the fragmentation is influenced by the positions of double bonds and functional groups. nih.govscispace.com Common fragmentation reactions include cleavage of the diterpene skeleton, leading to characteristic fragment ions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of specific ions, aiding in the structural elucidation. nih.govscispace.com

Advanced Spectroscopic Approaches for Structural Confirmation

For unequivocal structure determination and confirmation of stereochemistry, a suite of advanced spectroscopic methods is often employed. mdpi.comresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule. researchgate.netnih.gov For example, HMBC correlations can reveal long-range couplings between protons and carbons, helping to piece together the carbon skeleton and place substituents. nih.govresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of protons, which is vital for deducing the relative stereochemistry of the molecule. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is instrumental in accurately determining the molecular formula of diterpenoids. nih.govresearchgate.net It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for precise mass measurement with minimal fragmentation. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. mtoz-biolabs.com By comparing the experimental CD spectrum with theoretically calculated spectra for different stereoisomers, the absolute stereochemistry of the diterpenoid can be established. nih.govacs.orgmdpi.comresearchgate.net

Biosynthetic Pathways and Precursor Chemistry

Overview of Diterpene Biosynthesis

Diterpenes are a large and diverse class of natural products built from a 20-carbon (C20) structural framework. wikipedia.org Their biosynthesis is a fundamental aspect of specialized metabolism in plants, fungi, and some bacteria. The journey begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Through a series of head-to-tail condensations, these C5 units are assembled into the C20 precursor for all diterpenes: geranylgeranyl pyrophosphate (GGPP). wikipedia.orgresearchgate.net

The biosynthesis of diterpenoids is often described as a modular process, which can be conceptually divided into distinct stages. researchgate.net

Module I: Skeleton Formation. This stage is initiated by enzymes known as diterpene synthases (diTPSs) or terpene cyclases. researchgate.net These enzymes catalyze the complex cyclization of the linear GGPP molecule into a vast array of cyclic hydrocarbon skeletons. researchgate.net This step is the primary source of the structural diversity seen in diterpenes. DiTPSs are broadly categorized into two main classes based on their structure and catalytic mechanism. Class II diTPSs initiate cyclization by protonating a double bond in GGPP, while Class I diTPSs catalyze the ionization of the diphosphate (B83284) group to generate a carbocation, leading to further cyclization and rearrangement reactions. researchgate.net

Module II: Functionalization. Following the creation of the core hydrocarbon scaffold, the diterpene skeleton undergoes various modifications, primarily through the action of cytochrome P450-dependent monooxygenases (CYPs or P450s). researchgate.netnih.gov These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at specific positions on the molecule, significantly increasing its chemical complexity and biological activity.

Module III: Secondary Modifications. The functionalized diterpene can be further tailored by a range of other enzymes, including transferases (such as methyltransferases or acyltransferases) and oxidoreductases. nih.gov These enzymes add new chemical groups or alter the oxidation state of existing ones, leading to the final bioactive compound.

This modular pathway allows for the generation of tens of thousands of different diterpenoids from a single precursor, each with potentially unique properties and functions. nih.gov

Table 1: Key Enzyme Classes in Diterpene Biosynthesis

| Enzyme Class | Function | Stage of Biosynthesis |

|---|---|---|

| Diterpene Synthases (diTPSs) | Catalyze the cyclization of GGPP into various hydrocarbon skeletons. | Module I |

| Cytochrome P450s (CYPs) | Introduce hydroxyl and other oxygen-containing functional groups. | Module II |

| Transferases | Add chemical groups such as methyl or acyl groups. | Module III |

| Oxidoreductases | Catalyze oxidation-reduction reactions to modify functional groups. | Module III |

Proposed Biogenetic Routes to the Pimarane (B1242903) Skeleton

Methyl 8-pimaren-18-oate is a tricyclic diterpenoid possessing the characteristic pimarane skeleton. researchgate.net The biosynthesis of this skeleton is a classic example of the intricate cyclization cascades catalyzed by diterpene synthases.

The formation of the pimarane ring system originates from the linear precursor, geranylgeranyl pyrophosphate (GGPP). taylorandfrancis.comnih.gov The process is initiated by a Class II diterpene synthase that protonates the terminal double bond of GGPP, inducing a cyclization reaction to form a bicyclic labdane-related intermediate, specifically a copalyl diphosphate (CPP) cation. nih.gov

Following the initial bicyclization, the reaction is handed off to a Class I active site, which may be in the same bifunctional enzyme or a separate monofunctional enzyme. This site promotes the ionization of the diphosphate group from the CPP intermediate, generating a carbocation. researchgate.net This carbocation then undergoes a second key cyclization event to form the third ring of the pimarane structure. This step establishes the tricyclic pimarane skeleton. A final deprotonation step neutralizes the carbocation, yielding a stable pimarenyl hydrocarbon intermediate, such as pimaradiene. taylorandfrancis.com The specific stereochemistry and position of the double bonds in the final hydrocarbon are determined by the precise folding of the substrate within the enzyme's active site and the specific proton that is removed.

One proposed biogenetic pathway suggests the formation of the pimarane skeleton involves the dissociation of the pyrophosphate anion from GGPP, followed by a 1,3-sigmatropic hydrogen shift. nih.govwiley-vch.de This leads to a monocyclic carbenium ion which then isomerizes and cyclizes further to create the ionic precursor of the pimarane skeleton. nih.govwiley-vch.de

Once the foundational pimarane hydrocarbon skeleton is assembled, subsequent enzymatic modifications are required to produce methyl 8-pimaren-18-oate. This process follows the modular logic of diterpenoid biosynthesis.

Oxidation at C-18 : The first step in the tailoring process is believed to be the sequential oxidation of the C-18 methyl group of the pimarane intermediate. This reaction is typically catalyzed by a series of cytochrome P450 monooxygenases (CYPs). These enzymes hydroxylate the methyl group, which is then further oxidized first to an aldehyde and finally to a carboxylic acid. This transformation results in the formation of pimar-8-en-18-oic acid.

Methylation of the Carboxylic Acid : The final step in the biosynthesis is the esterification of the C-18 carboxylic acid group. This reaction is catalyzed by a methyltransferase enzyme, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the carboxyl group of pimar-8-en-18-oic acid. This enzymatic methylation yields the final product, methyl 8-pimaren-18-oate. chemspider.comnih.gov This compound has been identified as a significant constituent in the essential oils of various plants, including Acridocarpus orientalis and Ferula galbaniflua. researchgate.netd-nb.info

Molecular Mechanisms of Biological Activity

Enzymatic Inhibition and Molecular Interactions in Glycemic Regulation

Current research available in public databases does not provide specific details on the alpha-glucosidase inhibitory activity of Methyl 8-pimaren-18-oate. While other diterpenes and related compounds have been investigated as potential alpha-glucosidase inhibitors, specific studies detailing the binding affinity, molecular interactions, and inhibition kinetics of Methyl 8-pimaren-18-oate are not present in the reviewed literature. mdpi.commdpi.comresearchgate.net

There is no specific data available in the reviewed scientific literature detailing the in vitro or in vivo alpha-glucosidase inhibitory activity of Methyl 8-pimaren-18-oate. Studies have been conducted on other pimarane (B1242903) diterpenoids, showing a potential for this class of compounds to inhibit α-glucosidase, but specific IC50 values or percentage inhibition for Methyl 8-pimaren-18-oate have not been reported. mdpi.com

A search of scientific literature did not yield any computational molecular docking studies that have been performed specifically for Methyl 8-pimaren-18-oate with the alpha-glucosidase enzyme. Therefore, data regarding its binding energy and affinity for the enzyme's active site is not available.

As no molecular docking studies have been published for Methyl 8-pimaren-18-oate with alpha-glucosidase, there is no information identifying the key amino acid residues involved in potential ligand-protein interactions.

Without molecular docking data, an analysis of the specific hydrogen bonding and pi-alkyl interactions between Methyl 8-pimaren-18-oate and the active site of alpha-glucosidase cannot be provided.

Carbonic Anhydrase II (CA-II) Modulation and Enzymatic Kinetics

There is no available scientific literature indicating that Methyl 8-pimaren-18-oate has been studied for its modulatory effects on Carbonic Anhydrase II (CA-II). Research on natural products as CA-II inhibitors is extensive, but pimarane diterpenes, including Methyl 8-pimaren-18-oate, are not prominently featured in this area in the reviewed sources. nih.govnih.gov

Synthesis and Derivatization Strategies

Synthetic Approaches to Methyl 8-pimaren-18-oate and Related Diterpenoids

The total synthesis of pimarane (B1242903) diterpenoids presents a significant challenge due to the stereochemically complex tricyclic core. acs.org Chemists have devised several strategies to construct the characteristic 6,6,6-carbocyclic scaffold. Most reported total syntheses rely on condensation reactions, such as Robinson annulations, or on cycloaddition strategies to build the requisite tricyclic architecture. acs.org

A notable approach involves an enantioselective route that begins with commercially available starting materials. Key features of one divergent synthesis include:

Sharpless Asymmetric Dihydroxylation: To introduce chirality early in the sequence. acs.org

Brønsted Acid-Catalyzed Cationic Bicyclization: To form the fused ring system. acs.org

Rhodium-Catalyzed Arene Hydrogenation: To achieve the final saturated A/B rings of the pimarane core. acs.org

This strategy allows for the rapid assembly of a late-stage synthetic intermediate, from which various pimarane natural products can be derived through selective functional group manipulations. acs.org

Another powerful strategy for constructing the pimarane skeleton is the intramolecular Diels-Alder reaction . This approach has been used to create model compounds possessing the core pimarane framework. For instance, the synthesis of (±)-4,4-dinor-(9β-H)-pimara-7,15-diene was achieved using a transannular Diels-Alder reaction to form the key tricyclic system. frontiersin.orgnih.gov

While a specific total synthesis of Methyl 8-pimaren-18-oate is not extensively detailed in the literature, these established strategies for constructing the pimarane and isopimarane (B1252804) skeletons are directly applicable. The synthesis would culminate in the introduction or modification of the carboxyl group at C-4 and subsequent esterification with methanol (B129727) to yield the target methyl ester. The isolation of pimaric acid from natural sources like pine rosin (B192284) is also a common starting point for producing its derivatives. google.comwikipedia.org

Chemical Modification and Analog Synthesis for Structural Exploration

Chemical modification of naturally occurring pimarane diterpenoids is a vital tool for exploring the chemical space around this scaffold and for investigating structure-activity relationships. Pimaric acid, a readily available starting material, is often the subject of these modifications. wikipedia.org

One common modification is the hydrogenation of the double bonds. For example, the partial hydrogenation of isodextropimaric acid using a palladized charcoal catalyst can selectively reduce the more accessible double bond. cdnsciencepub.com Complete hydrogenation over Adams' catalyst (platinum dioxide) can lead to the fully saturated tetrahydro-pimaric acid. cdnsciencepub.com

The double bonds in the pimarane skeleton also allow for various addition and rearrangement reactions. Treatment with strong acids can induce isomerization of the double bonds. cdnsciencepub.com Furthermore, the pimarane skeleton can be rearranged into other diterpenoid types. For instance, a method has been described for the conversion of pimarane derivatives into cleistanthanes, which involves a skeletal rearrangement. rsc.org

The synthesis of diverse analogs often involves functionalization at different positions of the pimarane ring system. Strategies have been developed for the selective introduction of hydroxyl groups, acetoxy groups, and other functionalities onto the A- and C-rings. acs.org For example, starting from a common intermediate, it is possible to synthesize analogs bearing a (3R)-hydroxy, a (2S,3S)-trans-diol, or a (2S,3R)-cis-diol on the A-ring. acs.org C-ring modifications can include the formation of γ-lactones or α-hydroxy ketones. acs.org These modifications are crucial for understanding how different functional groups influence the biological properties of these compounds.

A summary of common modification strategies is presented in the table below.

| Modification Strategy | Reagents/Conditions | Resulting Structure | Reference(s) |

| Partial Hydrogenation | H₂, Pd/C | Dihydro-pimaric acid derivatives | cdnsciencepub.com |

| Full Hydrogenation | H₂, PtO₂ (Adams' catalyst) | Tetrahydro-pimaric acid derivatives | cdnsciencepub.com |

| Skeletal Rearrangement | Various (e.g., via diols) | Cleistanthane derivatives | rsc.org |

| A-Ring Functionalization | Sharpless Dihydroxylation, etc. | Hydroxylated and acetoxylated analogs | acs.org |

| C-Ring Functionalization | TBAF, NaOH, Taber modification | Lactones, carboxylic acids, hydroxy ketones | acs.org |

| Diels-Alder Adduction | Maleic anhydride | Maleopimaric acid adducts | google.comgoogle.com |

Esterification Reactions of Related Diterpenoic Acids

The conversion of diterpenoic acids, such as pimaric acid, into their corresponding esters is a fundamental transformation. Methyl 8-pimaren-18-oate is the methyl ester of 8-pimaren-18-oic acid. Several standard methods are employed for this esterification.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of the alcohol is used, or the water produced during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgtcichemicals.com

Reactants: Diterpenoic acid (e.g., Pimaric acid), Methanol

Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), or Lewis acids. wikipedia.orgorganic-chemistry.org

Conditions: Typically refluxing the mixture for several hours. wikipedia.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. libretexts.orgmasterorganicchemistry.com

Esterification with Diazomethane (B1218177): For small-scale preparations or for substrates sensitive to harsh acidic conditions, diazomethane (CH₂N₂) offers a mild and rapid alternative. kyoto-u.ac.jp It reacts readily with carboxylic acids to produce methyl esters in high yield. cdnsciencepub.comcore.ac.uk

Reactants: Diterpenoic acid, Diazomethane (in a solvent like diethyl ether)

Conditions: The reaction is typically carried out at room temperature or below and is often complete within minutes.

Byproduct: The only byproduct is nitrogen gas (N₂), which makes product purification straightforward.

Caution is required when using diazomethane as it is a toxic and explosive gas. This method is generally preferred for laboratory-scale synthesis rather than industrial production.

A comparison of these two common esterification methods is provided below.

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Reference(s) |

| Fischer-Speier | H₂SO₄ or p-TsOH | Reflux in excess alcohol | Inexpensive, suitable for large scale | Equilibrium reaction, requires harsh conditions | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Diazomethane | CH₂N₂ | Room temperature | Mild, high yield, fast reaction | Toxic, explosive, not for large scale | cdnsciencepub.comkyoto-u.ac.jpcore.ac.uk |

Other methods include reacting the diterpenoic acid with thionyl chloride (SOCl₂) to form an acid chloride, which then readily reacts with methanol to give the methyl ester. belnauka.by

Structure Activity Relationship Sar Studies and Analog Development

Comparative Analysis of Methyl 8-pimaren-18-oate with Closely Related Diterpenoids

The biological potential of methyl 8-pimaren-18-oate can be contextualized by comparing it to other pimarane-type diterpenoids. These compounds share the same fundamental tricyclic core but differ in stereochemistry and the nature and position of functional groups. Pimarane (B1242903) diterpenes are broadly classified into four main types based on their stereochemical configurations: pimarane, isopimarane (B1252804), ent-pimarane, and ent-isopimarane. nih.govnih.gov The distinction between pimarane and isopimarane, for example, lies in the configuration at the C-13 position, which influences the spatial arrangement of the vinyl and methyl groups. jmb.or.kr

These subtle structural variations can lead to significant differences in biological activity. While methyl 8-pimaren-18-oate has been identified as a major constituent in essential oil from Acridocarpus orientalis and linked to carbonic anhydrase II inhibition, other pimarane diterpenoids exhibit a broader range of pharmacological actions. researchgate.netresearchgate.net For instance, cytotoxic and antibacterial activities are prominent across the isopimarane and ent-pimarane series. tandfonline.com This comparative analysis suggests that the pimarane skeleton is a privileged scaffold, and the specific bioactivity is fine-tuned by its functionalization and stereochemistry.

| Diterpenoid Subtype | Core Skeleton | Common Biological Activities Reported | Reference |

| Pimarane | Pimarane | Antimicrobial, Carbonic Anhydrase Inhibition | tandfonline.comresearchgate.net |

| Isopimarane | Isopimarane | Cytotoxic, Antibacterial, Antifungal | tandfonline.com |

| ent-Pimarane | ent-Pimarane | Cytotoxic, Anti-inflammatory, Hepatoprotective | tandfonline.com |

| Abietane (B96969) | Abietane | Antimicrobial, Antiviral, Anti-inflammatory, Cytotoxic | researchgate.net |

Influence of Specific Structural Motifs on Biological Activity Profiles

The biological activity of pimarane diterpenoids is highly dependent on specific structural motifs. Minor alterations to the molecule, such as the addition, removal, or modification of a functional group, can dramatically influence its biological profile.

Studies on various pimarane diterpenes isolated from Viguiera arenaria have provided significant insights into the structural requirements for antimicrobial activity against oral pathogens. mdpi.com A key finding is that the presence and relative position of hydrophilic groups, such as hydroxyls (-OH), are critical. For example, comparing the antimicrobial activity of compounds with varying hydroxylation patterns reveals that the proximity between two hydrophilic groups can decrease antibacterial efficacy, possibly due to intramolecular interactions that reduce the molecule's ability to interact with its biological target. mdpi.com

Furthermore, the esterification of a carboxylic acid group, such as the conversion of ent-pimara-8(14),15-dien-19-oic acid to its methyl ester, has been shown to impact activity. mdpi.com While the free acid shows potent anticariogenic properties, modifications at this site can either enhance or diminish the effect depending on the specific analog. mdpi.com The location of double bonds within the tricyclic system also plays a role in defining the molecule's three-dimensional shape and, consequently, its interaction with cellular targets. nih.gov

| Compound | Key Structural Features | Observed Biological Activity (MIC, µg/mL) | Reference |

| ent-Pimara-8(14),15-dien-19-oic acid | Carboxylic acid at C-19 | Potent activity against S. mutans (2.5-5.0) | mdpi.com |

| ent-Pimara-8(14),15-dien-19-ol | Hydroxyl group at C-19 | Very potent activity against S. mutans (1.5-4.0) | mdpi.com |

| Diterpene 6 (from V. arenaria) | Hydroxylated at C-7 | High antibacterial activity (<10) | mdpi.com |

| Diterpene 7 (from V. arenaria) | Hydroxylated at C-7 and C-9 | Reduced antibacterial activity | mdpi.com |

Rational Design Principles for Enhanced Bioactivity and Selectivity

Rational design principles aim to systematically modify a lead compound, like methyl 8-pimaren-18-oate, to develop analogs with improved potency and selectivity. This involves using the existing molecular scaffold as a template for targeted chemical modifications. nih.gov

Drawing from studies on other C20-diterpenoid alkaloids, several key strategies can be proposed for the analog development of methyl 8-pimaren-18-oate: acs.org

Targeted Esterification and Acylation: Research on the diterpenoid alkaloid kobusine (B1673741) has demonstrated that esterification at specific hydroxyl groups can dramatically enhance antiproliferative activity. nih.govacs.org Derivatives with two acyl groups (diacylation) were found to be substantially more potent than the parent compound or mono-acylated derivatives. acs.org This suggests that introducing hydroxyl groups onto the pimarane skeleton of methyl 8-pimaren-18-oate, followed by systematic esterification, could be a fruitful strategy.

Introduction of Flexible Side Chains: The synthesis of novel enmein-type diterpenoid derivatives has shown that introducing a flexible side chain containing specific moieties (e.g., carbamate) can significantly boost anticancer activity and selectivity against cancer cells over normal cells. nih.gov For methyl 8-pimaren-18-oate, modifying the C-18 methyl ester to a longer, more functionalized chain could enhance its interaction with biological targets.

Bioisosteric Replacement: The methyl ester at the C-18 position could be replaced with other functional groups of a similar size and electronic profile (bioisosteres), such as small amides or other alkyl esters, to probe the structural requirements for activity and potentially improve metabolic stability or binding affinity.

These rational design approaches, guided by SAR data from related compounds, provide a clear path for the future development of methyl 8-pimaren-18-oate-based analogs with potentially enhanced therapeutic properties.

| Design Principle | Example from Diterpenoid Research | Potential Application to Methyl 8-pimaren-18-oate | Reference |

| Multi-site Acylation | 11,15-Diacylation of kobusine led to a significant increase in cytotoxicity compared to the parent compound. | Introduction and subsequent acylation of hydroxyl groups on the pimarane ring system. | acs.org |

| Side Chain Extension | Adding a flexible succinic acid-derived side chain to an enmein-type diterpenoid enhanced anticancer activity. | Elongating or functionalizing the ester at C-18 to improve target binding. | nih.gov |

| Targeted Functionalization | C-H amination at various positions of abietane diterpenoids created novel bioactive compounds. | Introduction of nitrogen-containing functional groups at strategic positions on the tricyclic core. | lookchem.com |

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations in Enzyme-Ligand Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as methyl 8-pimaren-18-oate, and a protein's active site.

Recent research has utilized molecular docking to investigate the inhibitory potential of methyl 8-pimaren-18-oate against α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in managing type 2 diabetes. researchgate.netamazonaws.com In these simulations, methyl 8-pimaren-18-oate demonstrated a significant binding affinity for the α-glucosidase enzyme. researchgate.netamazonaws.com The calculated binding affinity was -8.4 kcal/mol, which is comparable to the native ligand, alpha-maltose (B7797877) (-8.6 kcal/mol), indicating a strong and favorable interaction. researchgate.net

The stability of the docked complex is further reinforced by the formation of specific molecular bonds. Methyl 8-pimaren-18-oate was observed to form a conventional hydrogen bond with the amino acid residue GLN328 and a carbon-hydrogen bond with ASP327 within the enzyme's active site. amazonaws.com Additionally, Pi-Alkyl interactions were noted with the HIS326 residue. amazonaws.com These interactions, along with numerous van der Waals forces, anchor the ligand within the active site and are believed to be responsible for its potential inhibitory effect on the enzyme's function. amazonaws.com

Table 1: Molecular Docking and Interaction Data of Methyl 8-pimaren-18-oate with α-Glucosidase

| Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Bond Types |

|---|---|---|---|

| Methyl 8-pimaren-18-oate | -8.4 researchgate.net | GLN328, ASP327, HIS326 amazonaws.comamazonaws.com | Conventional Hydrogen Bond, Carbon-Hydrogen Bond, Pi-Alkyl Interaction amazonaws.comamazonaws.com |

| alpha-Maltose (Native Ligand) | -8.6 researchgate.net | Not Applicable | Not Applicable |

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like methyl 8-pimaren-18-oate, understanding its preferred three-dimensional shape, or conformation, is critical as it dictates how the molecule will interact with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Diterpenoid Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.comwikipedia.org These models are invaluable in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the structural features that are important for a specific biological effect. jocpr.com

In the context of diterpenoid research, QSAR studies have been successfully applied to understand the anti-inflammatory and neuroprotective activities of this class of compounds. nih.govnih.gov For instance, a QSAR model for the anti-inflammatory activity of diterpenoid alkaloids was developed that showed a high correlation between the compounds' physicochemical properties (such as lipophilicity, electronic properties, and molecular shape) and their biological activity. nih.gov Similarly, a QSAR study on the neuroprotective effects of terpenoids indicated that lipophilicity, shape index, and electrostatic properties were key determinants of their activity. nih.gov

While a specific QSAR model for methyl 8-pimaren-18-oate has not been detailed in the searched literature, the principles from broader diterpenoid studies are applicable. By analyzing a series of related pimarane (B1242903) diterpenoids and their biological activities, a QSAR model could be developed to predict the activity of new analogs and guide the synthesis of more potent derivatives. Such a model for methyl 8-pimaren-18-oate would likely incorporate descriptors related to its tricyclic core, the position and orientation of the vinyl and methyl groups, and the properties of the methyl ester function.

Computational Prediction of Pharmacokinetic-Relevant Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug development. In silico tools provide a rapid and cost-effective means of predicting these pharmacokinetic parameters before extensive experimental work is undertaken.

Computational predictions for methyl 8-pimaren-18-oate have been performed using server-based tools to assess its drug-likeness. researchgate.netamazonaws.comamazonaws.com These predictions suggest that methyl 8-pimaren-18-oate possesses favorable drug-like properties. researchgate.netamazonaws.com The specific predicted ADME parameters are detailed in the table below.

Table 2: Predicted Pharmacokinetic Properties of Methyl 8-pimaren-18-oate

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | Predicted to be permeable | Good intestinal absorption potential |

| Human Intestinal Absorption | Predicted to be well-absorbed | High likelihood of absorption from the gut |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Potential to cross the BBB and exert central nervous system effects |

| P-glycoprotein Substrate | Predicted to be a substrate | May be subject to efflux from cells, affecting distribution |

| Metabolism | ||

| CYP1A2 Inhibitor | Predicted to be an inhibitor | Potential for drug-drug interactions with substrates of this enzyme |

| CYP2C19 Inhibitor | Predicted to be an inhibitor | Potential for drug-drug interactions with substrates of this enzyme |

| CYP2C9 Inhibitor | Predicted to be an inhibitor | Potential for drug-drug interactions with substrates of this enzyme |

| CYP2D6 Inhibitor | Predicted to be an inhibitor | Potential for drug-drug interactions with substrates of this enzyme |

| CYP3A4 Inhibitor | Predicted to be an inhibitor | Potential for drug-drug interactions with substrates of this enzyme |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Predicted not to be a substrate | Unlikely to be actively secreted by this transporter in the kidneys |

Data sourced from in silico predictions. amazonaws.com

These in silico predictions provide a valuable initial assessment of the pharmacokinetic profile of methyl 8-pimaren-18-oate, highlighting its potential for good absorption and distribution, including into the central nervous system. However, the predicted inhibition of several key cytochrome P450 (CYP) enzymes suggests a potential for drug-drug interactions, which would require further experimental investigation.

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Biological Targets and Pathways

The pimarane (B1242903) diterpenoid family, to which Methyl 8-pimaren-18-oate belongs, is known for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.nettandfonline.comnih.govtandfonline.com These activities suggest that these compounds interact with a variety of biological targets. Future research on Methyl 8-pimaren-18-oate will likely focus on identifying its specific molecular binding partners and the pathways it modulates.

Initial screening efforts could employ high-throughput assays to test for inhibitory or activating effects against panels of enzymes, receptors, and ion channels. Based on the activities of related compounds, promising targets could include components of inflammatory signaling cascades and microbial growth pathways. For instance, some pimarane diterpenoids have been shown to exert anti-inflammatory effects, suggesting that Methyl 8-pimaren-18-oate could potentially target key proteins in these pathways. mdpi.com Furthermore, a number of pimarane diterpenoids have demonstrated cytotoxic activity, opening avenues to investigate their potential as anticancer agents. tandfonline.comtandfonline.com

Integration with Omics Technologies for Systems-Level Understanding of Bioactivity

To gain a comprehensive understanding of the biological effects of Methyl 8-pimaren-18-oate, its integration with omics technologies will be indispensable. Transcriptomics, proteomics, and metabolomics approaches can provide an unbiased, systems-level view of the cellular response to this compound.

By treating cells or model organisms with Methyl 8-pimaren-18-oate and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can generate hypotheses about its mechanism of action. This multi-omics approach can reveal novel biological pathways affected by the compound and can help to identify its primary molecular targets. For example, significant alterations in the expression of genes and proteins related to apoptosis or cell cycle regulation could point towards a role in cancer biology.

Advanced Spectroscopic and Imaging Techniques for Cellular Localization Studies

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques will be instrumental in determining the subcellular distribution of Methyl 8-pimaren-18-oate.

The synthesis of fluorescently tagged derivatives of Methyl 8-pimaren-18-oate would enable its visualization within living cells using techniques such as confocal microscopy. This could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the endoplasmic reticulum, providing clues about its biological targets. Furthermore, techniques like Raman microscopy could potentially be used to track the label-free compound within cells, offering insights into its native localization and interactions.

Development of Methyl 8-pimaren-18-oate as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that is used to study and manipulate a biological system. Given the potential for specific bioactivity, Methyl 8-pimaren-18-oate could be developed into a valuable chemical probe. This would require the identification of a specific, high-affinity molecular target.

Once a target is validated, Methyl 8-pimaren-18-oate could be used to selectively inhibit or activate its function, allowing for the dissection of the biological pathways in which the target is involved. Furthermore, "clickable" analogs of Methyl 8-pimaren-18-oate could be synthesized. These analogs would contain a reactive group that allows for their covalent attachment to interacting proteins, enabling their identification and characterization through techniques such as affinity chromatography and mass spectrometry. The development of such a probe would provide a powerful tool for the broader chemical biology community to investigate fundamental biological processes.

Q & A

Q. How is Methyl 8-pimaren-18-oate isolated from natural sources, and what spectroscopic methods confirm its structure?

Methyl 8-pimaren-18-oate is typically isolated via solvent extraction (e.g., ethanol or dichloromethane) from plant species in the Malpighiaceae family, followed by chromatographic purification using silica gel or HPLC . Structural confirmation relies on spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to elucidate carbon skeleton and functional groups.

- Mass spectrometry (MS) for molecular weight and fragmentation patterns.

- IR spectroscopy to identify carbonyl (C=O) and ester groups. Cross-referencing spectral data with published literature is critical for validation .

Q. What are the standard protocols for synthesizing Methyl 8-pimaren-18-oate in laboratory settings?

Synthesis involves esterification of the parent pimarane diterpene acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Reagent purity : Use anhydrous methanol and high-purity starting materials to avoid side reactions.

- Reaction monitoring : TLC or GC-MS to track esterification progress.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Detailed protocols should specify molar ratios, temperature, and solvent systems .

Q. Which enzymatic assays are commonly used to evaluate the inhibitory activity of Methyl 8-pimaren-18-oate?

Standard assays include:

- α-Glucosidase inhibition : Spectrophotometric measurement of p-nitrophenol release from pNPG substrate at 405 nm.

- Urease inhibition : Ammonia quantification via indophenol method. Controls must include positive (e.g., acarbose for glucosidase) and negative (DMSO/solvent) controls. IC₅₀ values should be calculated using dose-response curves with triplicate replicates .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity data of Methyl 8-pimaren-18-oate across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., substrate concentration, incubation time) using guidelines from the Enzyme Commission.

- Compound purity : Validate purity via HPLC (>95%) and quantify impurities using NMR.

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-study variability. Meta-analyses of published data can identify confounding factors (e.g., solvent effects, enzyme sources) .

Q. How can researchers optimize the yield and purity of Methyl 8-pimaren-18-oate during synthesis?

Optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts for milder conditions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of esterification. Post-synthesis, optimize crystallization conditions (solvent polarity, cooling rate) to improve crystal habit and purity .

Q. What in silico methods are effective in predicting the molecular interactions of Methyl 8-pimaren-18-oate with target enzymes?

Computational approaches include:

- Molecular docking : Use AutoDock Vina or Schrödinger to model ligand-enzyme binding poses. Validate with consensus scoring across multiple software.

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability (RMSD/RMSF analysis) over 100+ ns trajectories.

- QSAR modeling : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity data. Cross-validate predictions with mutagenesis studies or isotopic labeling .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectral data during structural characterization?

- Reference standards : Compare NMR/MS data with authentic samples or literature values (e.g., HMDB or PubChem).

- Multi-technique validation : Combine 2D-NMR (e.g., NOESY for stereochemistry) with X-ray crystallography if crystals are obtainable.

- Data transparency : Publish raw spectral files in supplementary materials for peer validation .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in enzyme inhibition studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀. Report 95% confidence intervals and assess goodness-of-fit (R², residual plots). For comparative studies, apply ANCOVA to adjust for baseline variability .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.